molecular formula C12H14N6O3 B4549317 N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide

N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide

Cat. No.: B4549317
M. Wt: 290.28 g/mol
InChI Key: QYGAJZHWJBYFBL-UHFFFAOYSA-N
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Description

N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C12H14N6O3 and its molecular weight is 290.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.11273833 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Research

A study highlighted the anticonvulsive activity of derivatives related to the tetrazole family, demonstrating significant potential as anticonvulsants. Although the study primarily discusses a different derivative, it sets a precedent for the research approach towards N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide, emphasizing the importance of developing quality control techniques for new anticonvulsant substances (Sych et al., 2018).

Anticancer Applications

Research on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including those structurally similar to this compound, has shown promising anticancer properties. These compounds displayed selective cytotoxic activity against various cancer cell lines, suggesting potential for this compound in cancer treatment (Romero-Castro et al., 2011).

Chemical and Material Science

In the realm of chemical and material science, studies have explored the use of nitrobenzamide derivatives in crystal engineering, highlighting their utility in designing new materials through hydrogen and halogen bonds. This indicates potential applications of this compound in creating novel crystal structures with specific properties (Saha et al., 2005).

Drug Development and Bioactivation

Another area of interest is the bioactivation of drug candidates, where studies on similar nitro group-containing compounds have been conducted to understand their metabolic pathways and the formation of reactive metabolites. This research is crucial for assessing the safety and efficacy of new drug molecules, including this compound, by elucidating their biotransformation and potential toxicities (Diao et al., 2014).

Properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-2-3-7-17-15-12(14-16-17)13-11(19)9-5-4-6-10(8-9)18(20)21/h4-6,8H,2-3,7H2,1H3,(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGAJZHWJBYFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.